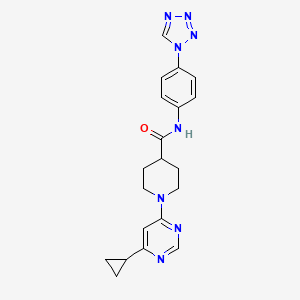
N-(4-(1H-tetrazol-1-yl)phenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(1H-tetrazol-1-yl)phenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H22N8O and its molecular weight is 390.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(1H-tetrazol-1-yl)phenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide, a compound featuring a tetrazole moiety, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Molecular Formula: C18H21N7O
Molecular Weight: 353.41 g/mol
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrazole derivatives, including the compound of interest. A notable study demonstrated that related tetrazole compounds acted as microtubule destabilizers, inhibiting tubulin polymerization and inducing apoptosis in cancer cell lines such as SGC-7901, A549, and HeLa .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6–31 | SGC-7901 | 5.0 | Tubulin inhibition |
| 6–31 | A549 | 7.5 | Microtubule disorganization |
| 6–31 | HeLa | 6.0 | Apoptosis induction |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Tetrazole derivatives exhibit a broad spectrum of activity against various bacterial strains. For instance, compounds with similar structures have shown effective inhibition against Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-(1H-tetrazol-1-yl)... | Staphylococcus aureus | 8 µg/mL |
| N-(4-(1H-tetrazol-1-yl)... | Escherichia coli | 16 µg/mL |
Microtubule Destabilization
The mechanism by which tetrazole compounds exert their anticancer effects involves binding to tubulin, leading to microtubule destabilization. This disrupts the normal mitotic process, causing cell cycle arrest at the G2/M phase and ultimately leading to apoptosis .
Antimicrobial Mechanism
The antimicrobial activity is believed to stem from the ability of tetrazole derivatives to penetrate bacterial membranes and interfere with essential cellular processes such as protein synthesis and cell wall integrity .
Case Study: Anticancer Efficacy
In a study involving a series of synthesized tetrazole derivatives, compound 6–31 was identified as particularly potent against multiple cancer cell lines. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming that treatment with 6–31 led to significant increases in sub-G1 populations indicative of apoptosis .
Case Study: Antimicrobial Screening
Another investigation focused on the antimicrobial potential of various tetrazole derivatives, including those structurally similar to our compound. The results indicated that specific substitutions on the tetrazole ring enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting a structure-activity relationship worth exploring further .
Eigenschaften
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)-N-[4-(tetrazol-1-yl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O/c29-20(24-16-3-5-17(6-4-16)28-13-23-25-26-28)15-7-9-27(10-8-15)19-11-18(14-1-2-14)21-12-22-19/h3-6,11-15H,1-2,7-10H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGPOCDFPZWNPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














